molecular formula C20H23N3O3 B6636194 N-[2-[4-(morpholin-4-ylmethyl)anilino]-2-oxoethyl]benzamide

N-[2-[4-(morpholin-4-ylmethyl)anilino]-2-oxoethyl]benzamide

Cat. No. B6636194
M. Wt: 353.4 g/mol
InChI Key: JVMNXJUXWRFRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[4-(morpholin-4-ylmethyl)anilino]-2-oxoethyl]benzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that has gained attention in recent years due to its potential applications in scientific research. MMB belongs to the indole-3-carboxamide family of synthetic cannabinoids and is structurally similar to other compounds such as JWH-018 and AM-2201.

Mechanism of Action

N-[2-[4-(morpholin-4-ylmethyl)anilino]-2-oxoethyl]benzamide acts on the endocannabinoid system by binding to CB1 and CB2 receptors, which are located throughout the body. This binding results in the activation of various signaling pathways and the modulation of neurotransmitter release. N-[2-[4-(morpholin-4-ylmethyl)anilino]-2-oxoethyl]benzamide has been shown to have a similar mechanism of action to other synthetic cannabinoids, but with greater potency and efficacy.
Biochemical and Physiological Effects:
Studies have shown that N-[2-[4-(morpholin-4-ylmethyl)anilino]-2-oxoethyl]benzamide has a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of inflammatory cytokines, and the induction of apoptosis in cancer cells. N-[2-[4-(morpholin-4-ylmethyl)anilino]-2-oxoethyl]benzamide has also been shown to have analgesic, anxiolytic, and antiemetic effects, making it a potential therapeutic agent for a range of medical conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-[4-(morpholin-4-ylmethyl)anilino]-2-oxoethyl]benzamide in scientific research is its high potency and selectivity for CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoids on the endocannabinoid system with greater precision and accuracy. However, one limitation of using N-[2-[4-(morpholin-4-ylmethyl)anilino]-2-oxoethyl]benzamide is its potential for abuse and dependence, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving N-[2-[4-(morpholin-4-ylmethyl)anilino]-2-oxoethyl]benzamide and other synthetic cannabinoids. One area of focus is the development of novel cannabinoid-based therapies for the treatment of medical conditions such as pain, anxiety, and inflammation. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the brain and other organs, which could have implications for public health and safety. Additionally, further research is needed to understand the potential risks and benefits of using synthetic cannabinoids in scientific research, and to develop guidelines for their safe and responsible use.

Synthesis Methods

The synthesis of N-[2-[4-(morpholin-4-ylmethyl)anilino]-2-oxoethyl]benzamide involves the reaction of a benzoyl chloride with 4-(morpholin-4-ylmethyl)aniline in the presence of a base, followed by the addition of indole-3-carboxylic acid and a coupling agent. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

N-[2-[4-(morpholin-4-ylmethyl)anilino]-2-oxoethyl]benzamide has been used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. Studies have shown that N-[2-[4-(morpholin-4-ylmethyl)anilino]-2-oxoethyl]benzamide has high affinity for CB1 and CB2 receptors, which are the primary receptors for cannabinoids in the body. N-[2-[4-(morpholin-4-ylmethyl)anilino]-2-oxoethyl]benzamide has also been used to investigate the potential therapeutic effects of cannabinoids in the treatment of various medical conditions such as pain, anxiety, and inflammation.

properties

IUPAC Name

N-[2-[4-(morpholin-4-ylmethyl)anilino]-2-oxoethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c24-19(14-21-20(25)17-4-2-1-3-5-17)22-18-8-6-16(7-9-18)15-23-10-12-26-13-11-23/h1-9H,10-15H2,(H,21,25)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMNXJUXWRFRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[4-(morpholin-4-ylmethyl)anilino]-2-oxoethyl]benzamide

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